molecular formula C13H11ClFNO2S B10975047 2-chloro-4-fluoro-N-(2-methylphenyl)benzenesulfonamide

2-chloro-4-fluoro-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B10975047
M. Wt: 299.75 g/mol
InChI Key: SBLVCQDSZXIYAT-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-(2-methylphenyl)benzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of chloro and fluoro substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluoro-N-(2-methylphenyl)benzene-1-sulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of chloro and fluoro substituents. One common method involves the reaction of 2-methylphenylamine with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then subjected to halogenation reactions to introduce the chloro and fluoro groups under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro and fluoro groups. Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation Reactions: The sulfonamide group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, solvents like dimethyl sulfoxide (DMSO), and temperatures around 80-100°C.

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions, and temperatures around 50-70°C.

    Reduction: Lithium aluminum hydride, sodium borohydride, solvents like tetrahydrofuran (THF), and temperatures around 0-25°C.

Major Products:

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfonic acids or sulfonate esters.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of sulfonamide groups makes it a candidate for inhibiting enzymes that interact with sulfonamide moieties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new antibiotics. Its ability to inhibit bacterial enzymes makes it a promising candidate for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and dyes. Its reactivity and stability make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(2-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

    2-Chloro-4-fluorotoluene: Similar in structure but lacks the sulfonamide group.

    2-Chloro-N-(4-fluoro-2-methylphenyl)acetamide: Contains similar substituents but with an acetamide group instead of a sulfonamide group.

    2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a sulfonamide group.

Uniqueness: The presence of both chloro and fluoro substituents, along with the sulfonamide group, makes 2-chloro-4-fluoro-N-(2-methylphenyl)benzene-1-sulfonamide unique. This combination of functional groups enhances its reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H11ClFNO2S

Molecular Weight

299.75 g/mol

IUPAC Name

2-chloro-4-fluoro-N-(2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H11ClFNO2S/c1-9-4-2-3-5-12(9)16-19(17,18)13-7-6-10(15)8-11(13)14/h2-8,16H,1H3

InChI Key

SBLVCQDSZXIYAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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